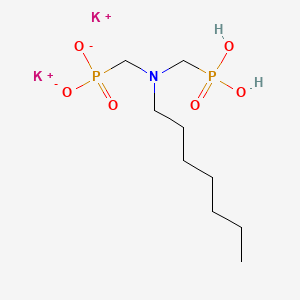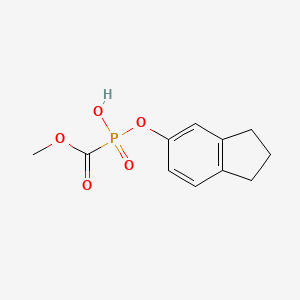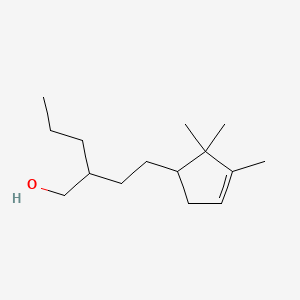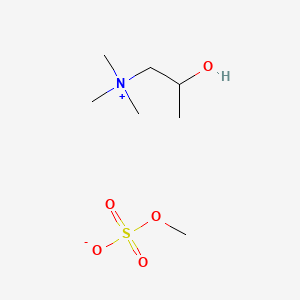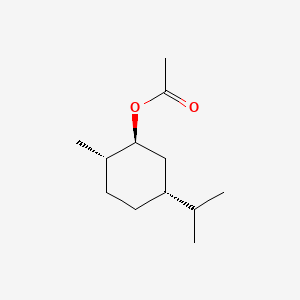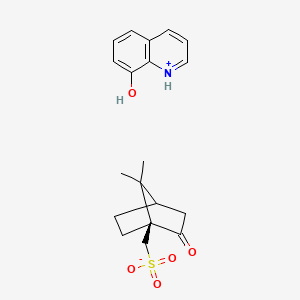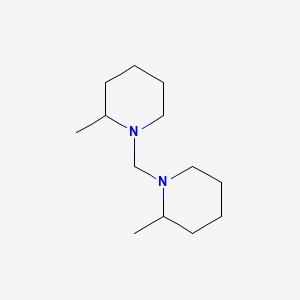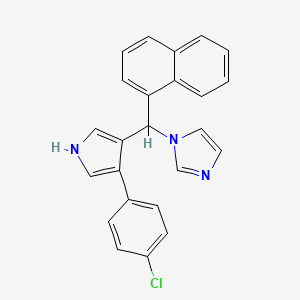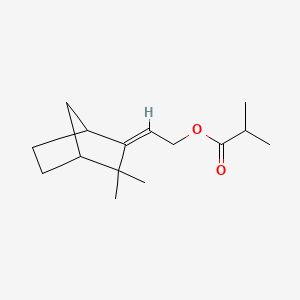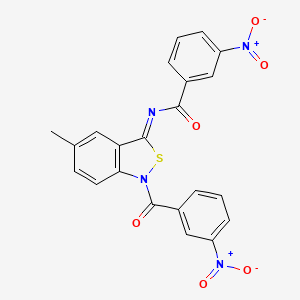
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a nitrobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The benzisothiazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the nitrobenzoyl group.
Final Coupling: The final step involves the coupling of the intermediate with 3-nitrobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzisothiazole ring or nitrobenzoyl group are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can introduce carboxyl or hydroxyl groups.
科学研究应用
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents, making it valuable in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups and benzisothiazole ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
相似化合物的比较
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar nitrobenzoyl group and have shown a wide range of biological activities.
Ethyl 5-Methyl-1-(3-Nitrobenzoyl)Pyrrolo(1,2-A)Quinoline-3-Carboxylate: This compound also contains a nitrobenzoyl group and is used in various chemical and biological studies.
Uniqueness
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is unique due to its benzisothiazole ring structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
99523-84-9 |
|---|---|
分子式 |
C22H14N4O6S |
分子量 |
462.4 g/mol |
IUPAC 名称 |
N-[5-methyl-1-(3-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]-3-nitrobenzamide |
InChI |
InChI=1S/C22H14N4O6S/c1-13-8-9-19-18(10-13)21(23-20(27)14-4-2-6-16(11-14)25(29)30)33-24(19)22(28)15-5-3-7-17(12-15)26(31)32/h2-12H,1H3 |
InChI 键 |
FRILJNBVZBSAPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(SC2=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




